molecular formula C10H20O2 B1581445 Propyl heptanoate CAS No. 7778-87-2

Propyl heptanoate

Cat. No.: B1581445
CAS No.: 7778-87-2
M. Wt: 172.26 g/mol
InChI Key: UWZVPQKWYFZLLW-UHFFFAOYSA-N
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Description

Propyl heptanoate, also known as heptanoic acid propyl ester, is an organic compound belonging to the class of esters. It is formed by the esterification of heptanoic acid and propanol. This compound is characterized by its pleasant fruity odor and is commonly used in the fragrance and flavor industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl heptanoate is synthesized through the esterification reaction between heptanoic acid and propanol. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid. The general reaction is as follows:

Heptanoic Acid+PropanolPropyl Heptanoate+Water\text{Heptanoic Acid} + \text{Propanol} \rightarrow \text{this compound} + \text{Water} Heptanoic Acid+Propanol→Propyl Heptanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes where heptanoic acid and propanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from water and unreacted starting materials .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield heptanoic acid and propanol.

    Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

Scientific Research Applications

Propyl heptanoate finds applications in various fields:

Mechanism of Action

The mechanism of action of propyl heptanoate primarily involves its hydrolysis to heptanoic acid and propanol. In biological systems, it can be metabolized by esterases, enzymes that catalyze the hydrolysis of esters. The resulting heptanoic acid can enter various metabolic pathways, while propanol can be further oxidized to propionic acid .

Comparison with Similar Compounds

    Propyl hexanoate: Formed from hexanoic acid and propanol, has a similar fruity odor but a shorter carbon chain.

    Ethyl heptanoate: Formed from heptanoic acid and ethanol, also used in fragrances and flavors.

    Butyl butanoate: Formed from butanoic acid and butanol, known for its pineapple-like aroma.

Uniqueness: Propyl heptanoate is unique due to its specific carbon chain length, which imparts a distinct fruity aroma that is different from other esters with shorter or longer chains. This makes it particularly valuable in the fragrance and flavor industry .

Properties

IUPAC Name

propyl heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-6-7-8-10(11)12-9-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZVPQKWYFZLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228397
Record name Propyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with an ethereal odour
Record name Propyl heptanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Propyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/21/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

207.00 to 208.00 °C. @ 760.00 mm Hg
Record name Propyl heptanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in most organic solvents; insoluble in water
Record name Propyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/21/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.85705 (20°)
Record name Propyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/21/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7778-87-2
Record name Propyl heptanoate
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URL https://commonchemistry.cas.org/detail?cas_rn=7778-87-2
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Record name Propyl heptanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl heptanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23045
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Record name Propyl heptanoate
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Record name Propyl heptanoate
Source European Chemicals Agency (ECHA)
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Record name PROPYL HEPTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43257OA2O9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Propyl heptanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-63.5 °C
Record name Propyl heptanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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